molecular formula C22H23N5O5 B562894 7-Hydroxy Doxazosin CAS No. 102932-25-2

7-Hydroxy Doxazosin

货号: B562894
CAS 编号: 102932-25-2
分子量: 437.456
InChI 键: OLBCYCBNGJNWER-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Hydroxy Doxazosin is a derivative of Doxazosin, a quinazoline compound primarily used as an alpha-1 adrenergic receptor antagonist. This compound is known for its role in treating hypertension and benign prostatic hyperplasia. The hydroxylation at the 7th position of the Doxazosin molecule enhances its pharmacological properties, making it a subject of interest in various scientific research fields .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Doxazosin typically involves the hydroxylation of Doxazosin. This can be achieved through various methods, including:

    Chemical Hydroxylation: Using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions to introduce the hydroxyl group at the 7th position.

    Enzymatic Hydroxylation: Utilizing specific enzymes that can selectively hydroxylate the Doxazosin molecule at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

化学反应分析

Types of Reactions: 7-Hydroxy Doxazosin can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, reverting it to Doxazosin.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

科学研究应用

Pharmacological Properties

7-Hydroxy Doxazosin exhibits several pharmacological properties that make it a subject of interest in clinical research:

  • Alpha-1 Adrenergic Receptor Antagonism : Similar to Doxazosin, this compound acts as an antagonist to alpha-1 adrenergic receptors, which are implicated in vasodilation and reduction of blood pressure. This mechanism is crucial for managing hypertension and associated cardiovascular risks .
  • Lipid Profile Improvement : Studies have indicated that Doxazosin, and by extension its metabolite, may positively influence lipid profiles. Chronic treatment with Doxazosin has been shown to lower total and LDL cholesterol levels in hypertensive patients, suggesting that this compound could potentially offer similar benefits .

Hypertension Management

This compound's role in hypertension management is primarily derived from its parent compound's established efficacy. Clinical trials have demonstrated that Doxazosin effectively reduces blood pressure and improves cardiovascular outcomes. The implications for this compound include:

  • Combination Therapy : In cases where patients exhibit resistance to standard antihypertensive therapies, this compound could be explored as an adjunctive treatment option due to its synergistic effects when combined with other antihypertensives .

Benign Prostatic Hyperplasia

The treatment of benign prostatic hyperplasia (BPH) with Doxazosin has shown significant improvements in urinary flow rates and symptom relief. Given the pharmacological similarities, this compound may also provide therapeutic benefits for BPH patients:

  • Symptom Relief : Clinical trials evaluating the efficacy of Doxazosin in BPH have reported improvements in obstructive and irritative urinary symptoms, which could extend to the use of its metabolite .

Case Study on Lipid Modulation

A study involving hypertensive patients treated with Doxazosin demonstrated a significant reduction in LDL cholesterol levels over a prolonged period. This finding suggests that this compound may possess similar lipid-modulating effects, potentially contributing to cardiovascular risk reduction strategies .

Study ParametersResults (Doxazosin)Results (Placebo)
Total Cholesterol Reduction-3.3%No significant change
LDL Cholesterol Reduction-3.4%No significant change

Combination Therapy Efficacy

Research indicates that combining antihypertensive agents can enhance therapeutic outcomes. A systematic review highlighted the effectiveness of drug combinations involving alpha-blockers like Doxazosin, suggesting a promising avenue for exploring this compound in similar contexts .

作用机制

The mechanism of action of 7-Hydroxy Doxazosin involves its interaction with alpha-1 adrenergic receptors. By selectively inhibiting these receptors, it causes vasodilation of veins and arterioles, leading to a decrease in blood pressure. Additionally, it reduces the sympathetic tone-induced urethral stricture, alleviating symptoms of benign prostatic hyperplasia. The hydroxyl group at the 7th position may enhance its binding affinity and selectivity towards these receptors .

相似化合物的比较

    Doxazosin: The parent compound, used for similar therapeutic purposes but without the hydroxyl group.

    Prazosin: Another alpha-1 adrenergic receptor antagonist with a different chemical structure.

    Terazosin: Similar to Doxazosin but with a different pharmacokinetic profile.

Uniqueness of 7-Hydroxy Doxazosin:

生物活性

7-Hydroxy Doxazosin is a metabolite of Doxazosin, a selective alpha-1 adrenergic antagonist primarily used for treating hypertension and benign prostatic hyperplasia (BPH). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Pharmacological Profile

Mechanism of Action
this compound exhibits its biological activity primarily through the inhibition of alpha-1 adrenergic receptors. This inhibition leads to vasodilation and a reduction in blood pressure by preventing norepinephrine from binding to these receptors on vascular smooth muscle . Additionally, studies have indicated that this compound may possess antioxidant properties, contributing to its protective effects against oxidative stress in cardiovascular tissues .

Pharmacokinetics

  • Absorption : this compound is rapidly absorbed following oral administration, with peak plasma concentrations typically reached within 2-3 hours.
  • Bioavailability : The bioavailability of Doxazosin is approximately 60%-70%, suggesting that this compound may also exhibit similar absorption characteristics.
  • Metabolism : It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP3A4, leading to various metabolites, including this compound .

Biological Activity

Antioxidant Effects
Research has demonstrated that both 6-hydroxy and 7-hydroxy metabolites of Doxazosin can inhibit low-density lipoprotein (LDL) oxidation in vitro. This effect is significant because oxidized LDL is a key player in the pathogenesis of atherosclerosis . The antioxidant activity of this compound provides a potential therapeutic avenue for cardiovascular protection beyond its antihypertensive effects.

Clinical Implications
Several studies have evaluated the clinical outcomes associated with Doxazosin treatment, which indirectly reflect the activity of its metabolites:

  • A large-scale trial (ALLHAT) compared Doxazosin with chlorthalidone and found no significant difference in cardiovascular outcomes between the two groups, although there was a noted increase in heart failure risk among those treated with Doxazosin .
  • In resistant hypertension cases, the addition of Doxazosin resulted in significant reductions in systolic and diastolic blood pressure without adversely affecting renal function, indicating that its metabolites may also play a role in managing hypertension effectively .

Data Summary

Parameter Doxazosin This compound
MechanismAlpha-1 adrenergic antagonistAlpha-1 adrenergic antagonist
Bioavailability60%-70%Similar expected
Peak Concentration Time2-3 hoursExpected similar
Antioxidant ActivityMinimalSignificant
Clinical Outcome (ALLHAT)No significant CVD differenceIndirectly suggested

Case Studies

  • Cardiovascular Risk Assessment
    • In the ALLHAT study involving over 24,000 participants, patients treated with Doxazosin showed a higher incidence of heart failure compared to those on chlorthalidone. The risk ratio for congestive heart failure was reported at RR=2.04RR=2.04 (95% CI, 1.79-2.32), highlighting potential safety concerns associated with the use of Doxazosin and its metabolites like this compound .
  • Resistant Hypertension Management
    • A study evaluating the combination of spironolactone and Doxazosin for resistant hypertension demonstrated that patients receiving Doxazosin experienced significant reductions in blood pressure (mean SBP reduction of 16 mm Hg) without adverse renal effects . This suggests that this compound may contribute positively to blood pressure management.

属性

IUPAC Name

[4-(4-amino-7-hydroxy-6-methoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5/c1-30-18-10-13-14(11-15(18)28)24-22(25-20(13)23)27-8-6-26(7-9-27)21(29)19-12-31-16-4-2-3-5-17(16)32-19/h2-5,10-11,19,28H,6-9,12H2,1H3,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZCTAZQVCTFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662011
Record name 4-Amino-2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methoxyquinazolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102932-25-2
Record name 7-Hydroxydoxazosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102932252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methoxyquinazolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXYDOXAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A3LK69CYE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。